molecular formula C61H90O2 B1262947 Menaquinol-10

Menaquinol-10

Cat. No. B1262947
M. Wt: 855.4 g/mol
InChI Key: WLKIROMWGYXJMA-UQUNHUMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Menaquinol-10 is a menaquinol whose structure comprises a 2-methylbenzohydroquinone nucleus and a side chain of ten isoprenoid units. It has a role as an electron donor.

Scientific Research Applications

1. Menaquinone-7 and Health Benefits

  • Menaquinone, particularly MK-7, is noted for its potential in reducing osteoporosis and cardiovascular diseases. This review elaborates on the types of vitamin K, including MK-7, and their health benefits, along with an overview of biotechnological approaches used in MK-7 production (Berenjian et al., 2015).

2. Microbial Production of Vitamin K2 (Menaquinone)

  • Vitamin K2, or menaquinone, plays a crucial role in blood clotting and preventing osteoporosis. The review provides insights into the biosynthesis pathways, production challenges, and strategies for industrial-scale microbial production of menaquinone (Ren et al., 2020).

3. Bone Health and Osteoporosis

  • MK-7 shows a significant inhibitory effect on osteoclast-like cell formation and bone resorption in rat tissues, suggesting its potential in treating osteoporosis and promoting bone health (Yamaguchi & Ma, 2001).
  • Another study highlights MK-7's stimulatory effect on bone formation in elderly rat femoral tissues, indicating its role in preventing bone deterioration with aging (Yamaguchi et al., 2002).

4. Menaquinone in Bacterial Electron Transport

  • Menaquinone's role in bacterial electron transport is emphasized, highlighting its importance in aerobic and anaerobic respiratory systems of pathogens and prokaryotes. Its potential as a target for developing inhibitors against bacteria, including drug-resistant pathogens, is discussed (Kröger & Dadák, 1969).

5. Menaquinone Biosynthesis as a Drug Target

  • The inhibition of menaquinone biosynthesis is explored as a potential drug target, particularly for treating multi-drug-resistant Gram-positive pathogens. This research underscores the significance of menaquinone in bacterial growth and its potential as a novel therapeutic target (Kurosu et al., 2007).

6. Impact on Cardiovascular Health

  • Research on MK-7 supplementation and its impact on circulating species of matrix Gla protein (MGP) sheds light on potential cardiovascular health benefits. The study observes a decrease in desphospho-uncarboxylated MGP (dp-ucMGP) levels, suggesting MK-7's role in improving vitamin K status (Dalmeijer et al., 2012).

properties

Product Name

Menaquinol-10

Molecular Formula

C61H90O2

Molecular Weight

855.4 g/mol

IUPAC Name

2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-3-methylnaphthalene-1,4-diol

InChI

InChI=1S/C61H90O2/c1-46(2)24-15-25-47(3)26-16-27-48(4)28-17-29-49(5)30-18-31-50(6)32-19-33-51(7)34-20-35-52(8)36-21-37-53(9)38-22-39-54(10)40-23-41-55(11)44-45-57-56(12)60(62)58-42-13-14-43-59(58)61(57)63/h13-14,24,26,28,30,32,34,36,38,40,42-44,62-63H,15-23,25,27,29,31,33,35,37,39,41,45H2,1-12H3/b47-26+,48-28+,49-30+,50-32+,51-34+,52-36+,53-38+,54-40+,55-44+

InChI Key

WLKIROMWGYXJMA-UQUNHUMXSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2C(=C1C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O)O

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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